5-(4-Isopropylphenyl)oxazole-2-carboxylic acid
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Overview
Description
5-(4-Isopropylphenyl)oxazole-2-carboxylic acid: is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The oxazolines formed are then oxidized to the corresponding oxazoles using commercial manganese dioxide . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for the rapid and efficient production of oxazoles. This method involves the use of a packed reactor containing commercial manganese dioxide, ensuring high conversion rates and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-(4-Isopropylphenyl)oxazole-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Oxazole-5-carboxylic acid
- Isoxazole derivatives
- Thiazole derivatives
Comparison: 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid is unique due to the presence of the isopropylphenyl group, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(17-11)13(15)16/h3-8H,1-2H3,(H,15,16) |
InChI Key |
YWLFJRKFPROVBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
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